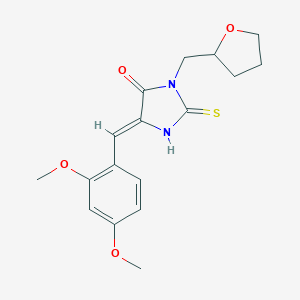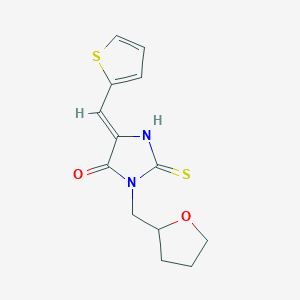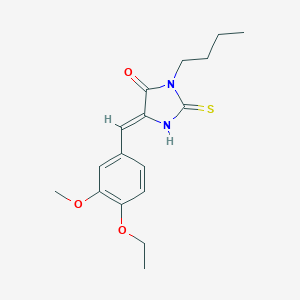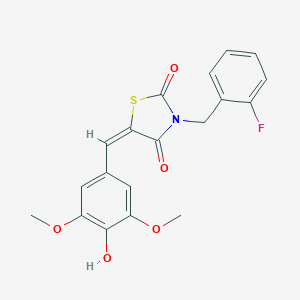
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to possess several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. The inhibition of the NF-κB pathway leads to the reduction of inflammation and oxidative stress, which are associated with the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is that it requires specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the research on 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, future research can focus on the optimization of its synthesis method and the development of more efficient and reproducible methods.
Synthesis Methods
The synthesis of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-fluorobenzaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported in various scientific research studies and has been found to be efficient and reproducible.
Scientific Research Applications
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo models for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H16FNO5S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO5S/c1-25-14-7-11(8-15(26-2)17(14)22)9-16-18(23)21(19(24)27-16)10-12-5-3-4-6-13(12)20/h3-9,22H,10H2,1-2H3/b16-9+ |
InChI Key |
CXWFUBYDRPXLQZ-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
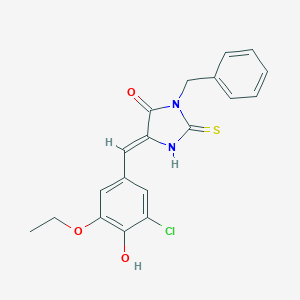
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
